![molecular formula C13H17FN2O3S B5709234 N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)

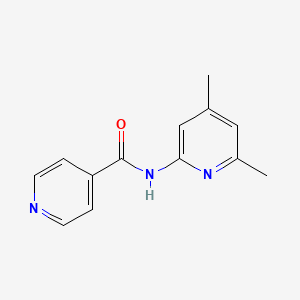

N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as FPEMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Nuclear Fission Research

The compound has been referenced in the context of nuclear fission research, particularly in the study of fast proton-induced fission of Uranium-238 . This research is crucial for understanding the production of radioisotopes and their applications in medicine, electronics, and other industries. The compound may be involved in the analysis of fission variables such as cross-sections, mass distributions, and prompt neutron emission.

Open Science and Research Transparency

Open science practices emphasize the importance of transparency and inclusivity in the research process . The compound could be part of studies aiming to make scientific research more accessible and collaborative, potentially involving open data, open tools, and communication platforms that facilitate the sharing of scientific knowledge and resources.

Operations Research in Energy Sustainability

Operations research and data science methods are applied to enhance energy sustainability and efficiency in various industries . The compound may be used in the development of models and algorithms that support decision-making processes for optimizing energy use and reducing carbon emissions.

Deoxyfluorination in Drug Design

In the pharmaceutical industry, the compound might be used for deoxyfluorination, a process important for the synthesis of organofluorine compounds . This process is essential for drug design, as it allows the introduction of fluorine atoms into organic molecules, potentially leading to the development of new medications.

Marine Science Research

Marine science research is vital for understanding our oceans and the impact of human activities on the marine environment . The compound could be involved in the analysis of marine samples or in the development of new methodologies for studying marine ecosystems.

Scientific Research Funding and Grants

The compound may be part of research projects that receive funding and grants from various organizations . These projects could span a wide range of scientific fields, including environmental science, health research, and technology development.

Mécanisme D'action

Target of Action

Oprea1_514147, also known as Oprea1_664305, SMR000517485, or N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, is a small molecule that primarily targets the Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . HSD11B1 is an enzyme involved in the biosynthesis of steroid hormones and the metabolism of xenobiotics .

Mode of Action

The compound interacts with its target, HSD11B1, by inhibiting its activity . This interaction results in changes at the molecular level, affecting the function of the enzyme and subsequently influencing the biochemical pathways it is involved in .

Biochemical Pathways

The inhibition of HSD11B1 affects several biochemical pathways, including steroid hormone biosynthesis and the metabolism of xenobiotics . These pathways are crucial for various biological functions, including the regulation of inflammation, immune response, and metabolism .

Result of Action

The molecular and cellular effects of Oprea1_514147’s action are largely dependent on its inhibition of HSD11B1. By inhibiting this enzyme, the compound can potentially alter the balance of steroid hormones within the body, which could have wide-ranging effects on various physiological processes .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3S/c1-20(18,19)16(12-6-4-11(14)5-7-12)10-13(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKWREKAZVRAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluoro-phenyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)

![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)

![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)

![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)